molecular formula C21H14O B1334753 pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde CAS No. 38303-29-6

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde

Cat. No.: B1334753
CAS No.: 38303-29-6
M. Wt: 282.3 g/mol
InChI Key: IKDMGXWCXXHAAA-UHFFFAOYSA-N
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Description

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde, also known by its IUPAC name pentacyclo [6.6.6.02,7.09,14.015,20]icosa-2 (7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde, is a complex organic compound with the molecular formula C21H14O and a molecular weight of 282.34 g/mol

Preparation Methods

The synthesis of pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde involves multiple steps, typically starting with the formation of the pentacyclic core structure. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the aldehyde group at the desired position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Chemical Reactions Analysis

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.

Scientific Research Applications

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    this compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The compound’s pentacyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can result in various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde can be compared with other similar compounds, such as:

    Pentacyclo [6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene: This compound shares the same pentacyclic core but lacks the aldehyde functional group.

    Pentacyclo [6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group The uniqueness of pentacyclo[66602,709,14

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-12-13-9-10-18-19(11-13)21-16-7-3-1-5-14(16)20(18)15-6-2-4-8-17(15)21/h1-12,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDMGXWCXXHAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385106
Record name Pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38303-29-6
Record name Pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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